![molecular formula C17H18N4O3S B10989473 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10989473.png)
3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-(3-acetylindol-1-yl)propanoic acid , has the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol. Its structure consists of an indole ring with an acetyl group attached to the third position. The thiadiazole moiety is connected via a double bond to the nitrogen atom in the indole ring. This compound is of interest due to its potential biological activities and applications .
Preparation Methods
Synthetic Routes:: The synthetic routes for 3-(3-acetylindol-1-yl)propanoic acid are not extensively documented. one possible method involves the condensation of 3-acetylindole with malonic acid in the presence of a dehydrating agent (such as phosphorus oxychloride or thionyl chloride). The resulting intermediate undergoes cyclization to form the target compound.
Reaction Conditions::- Reactants: 3-acetylindole, malonic acid
- Dehydrating agent: Phosphorus oxychloride or thionyl chloride
- Solvent: Appropriate organic solvent (e.g., dichloromethane)
- Temperature: Room temperature to reflux
- Workup: Acid-base extraction, purification by column chromatography
Industrial Production:: Industrial-scale production methods for this compound are not widely reported. It is primarily synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
3-(3-acetylindol-1-yl)propanoic acid can undergo various reactions:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield a secondary alcohol.
Common reagents and conditions depend on the specific reaction type.
Major products:
- Oxidation: 3-(3-acetylindol-1-yl)propanoic acid
- Substitution: Various derivatives
- Reduction: 3-(3-acetylindol-1-yl)propan-1-ol
Scientific Research Applications
Chemistry::
- Building block for indole-based compounds
- Potential ligand for metal complexes
- Investigated for anticancer properties
- Potential anti-inflammatory effects
- Limited industrial applications due to its research-oriented nature
Mechanism of Action
The exact mechanism of action remains elusive. its potential biological activities suggest interactions with cellular pathways related to cancer and inflammation.
Comparison with Similar Compounds
3-(3-acetylindol-1-yl)propanoic acid shares structural features with other indole derivatives, such as 3-acetylindole and indomethacin. Its uniqueness lies in the combination of the indole ring, acetyl group, and thiadiazole moiety.
Similar compounds:
- 3-Acetylindole
- Indomethacin
Biological Activity
The compound 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a synthetic organic molecule that combines an indole structure with a thiadiazole moiety. This combination is significant in medicinal chemistry due to the diverse biological activities associated with both structural components. Indoles are often linked to various pharmacological effects, while thiadiazoles have been recognized for their antimicrobial and anti-inflammatory properties.
Structural Characteristics
The compound's structure can be broken down into two primary components:
- Indole Moiety : Known for its presence in many biologically active compounds, contributing to various pharmacological activities.
- Thiadiazole Ring : Associated with antimicrobial and anti-inflammatory activities.
Biological Activities
The biological activity of this compound is primarily attributed to its unique structural features. Here are key areas of activity:
Antimicrobial Activity
Compounds containing thiadiazole rings have shown promising results against various bacterial strains. The structural similarity to other known antimicrobial agents suggests that This compound may exhibit similar properties.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 0.5 µg/mL |
Compound B | Escherichia coli | 8 µg/mL |
This Compound | Mycobacterium tuberculosis | TBD |
Anti-inflammatory Activity
Research indicates that compounds with indole and thiadiazole structures can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential use in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, compounds similar to this one demonstrated significant reductions in inflammation markers. The compound's effectiveness was comparable to standard anti-inflammatory drugs like dexamethasone.
The proposed mechanism involves the inhibition of inflammatory pathways and modulation of immune responses. The dual action of the indole and thiadiazole components may enhance the overall efficacy against inflammation and microbial infections.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the indole or thiadiazole rings can significantly impact their pharmacological profiles.
Table 2: Structure–Activity Relationships
Modification | Effect on Activity |
---|---|
Electron-donating groups at para position | Increased anticancer activity |
Electron-withdrawing groups at para position | Enhanced antimicrobial potential |
Properties
Molecular Formula |
C17H18N4O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H18N4O3S/c1-11(22)13-9-21(14-6-4-3-5-12(13)14)8-7-15(23)18-17-20-19-16(25-17)10-24-2/h3-6,9H,7-8,10H2,1-2H3,(H,18,20,23) |
InChI Key |
XCALKXNBSLEQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
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